1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C9H11IN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The iodination of the pyrazole ring is achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazoles
- Oxidized pyrazole derivatives
- Reduced alcohol derivatives
Scientific Research Applications
1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence its binding to biological targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid
- 1-Cyclopentyl-3-chloro-1H-pyrazole-4-carboxylic acid
- 1-Cyclopentyl-3-bromo-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11IN2O2 |
---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
1-cyclopentyl-3-iodopyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11IN2O2/c10-8-7(9(13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |
InChI Key |
DIVOGDLXNQRGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)I)C(=O)O |
Origin of Product |
United States |
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